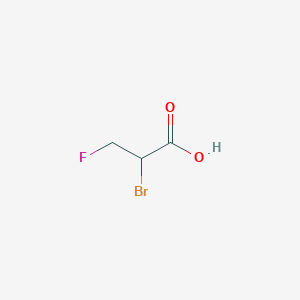

2-Bromo-3-fluoropropionic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPUCVAAEPPEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39621-37-9, 16652-36-1 | |

| Record name | NSC244700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and safety information for 2-Bromo-3-fluoropropionic acid (CAS No: 16652-36-1). This valuable building block is of significant interest in medicinal chemistry and drug development due to its potential for incorporation into a variety of molecular scaffolds.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid. The presence of both bromine and fluorine atoms imparts unique reactivity and physicochemical properties to the molecule. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 16652-36-1 | [1] |

| Molecular Formula | C₃H₄BrFO₂ | [1] |

| Molecular Weight | 170.97 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.954 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.466 | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Data not available. Expected to be soluble in polar organic solvents. | |

| pKa | Data not available. |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-Fluoropropionic acid

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) or red phosphorus

-

Water (H₂O)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: In a round-bottom flask, place 3-fluoropropionic acid and a catalytic amount of phosphorus tribromide (or red phosphorus). The flask should be equipped with a dropping funnel and a reflux condenser.

-

Bromination: Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and the temperature should be controlled. After the addition is complete, gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red-brown color of bromine.

-

Hydrolysis: After the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.

-

Drying and Solvent Removal: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation.

Safety and Handling

This compound is classified as a corrosive substance.[1] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B[1]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[1]

-

Use a respirator with an appropriate filter if handling in a poorly ventilated area.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. However, spectral data for the similar compound, 2-bromopropionic acid, can provide some insights into the expected spectral features.[3] For definitive characterization, it is recommended to acquire spectral data on a purified sample of this compound. Commercial suppliers may provide this information upon request.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position—allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates and other complex organic molecules. Its potential applications are in the development of new therapeutic agents and agrochemicals.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Bromo-3-fluoropropionic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3-fluoropropionic acid, followed by its alpha-bromination. An alternative pathway starting from 3-fluoroalanine is also discussed. This document furnishes detailed experimental protocols, quantitative data, and reaction diagrams to facilitate its application in a laboratory setting.

Core Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable synthesis of this compound involves a two-step sequence:

-

Step 1: Synthesis of 3-Fluoropropionic Acid via Halogen Exchange. This initial step establishes the C-F bond, a critical component of the target molecule. The most common method is a nucleophilic substitution reaction on a 3-halopropionic acid precursor.

-

Step 2: Alpha-Bromination via Hell-Volhard-Zelinsky Reaction. The second step introduces the bromine atom at the carbon adjacent to the carboxylic acid (the alpha-position) using the robust and well-established Hell-Volhard-Zelinsky (HVZ) reaction.

Below is a detailed exploration of each step, including experimental procedures and expected outcomes.

Step 1: Synthesis of 3-Fluoropropionic Acid

The synthesis of 3-fluoropropionic acid is typically achieved through a halogen exchange (Halex) reaction, where a more reactive halogen, such as chlorine or bromine, is displaced by a fluoride ion.

Reaction Scheme:

Figure 1: Synthesis of 3-Fluoropropionic Acid via Halogen Exchange.

Experimental Protocol: Halogen Exchange Fluorination

This protocol is adapted from analogous halogen exchange reactions.

-

Reagents and Equipment:

-

3-Chloropropionic acid

-

Anhydrous potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard glassware for extraction and distillation

-

-

Procedure:

-

To a dry round-bottom flask, add 3-chloropropionic acid and anhydrous potassium fluoride (in a molar excess, typically 1.5 to 2 equivalents).

-

Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the reactants.

-

The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction with an organic solvent and subsequent washing with water to remove the DMF.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude 3-fluoropropionic acid is purified by vacuum distillation.

-

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Typical Yield | 60-75% | Analogous Reactions |

| Purity | >95% (after distillation) | Analogous Reactions |

Spectroscopic Data for 3-Fluoropropionic Acid

| Technique | Expected Data |

| 1H NMR | Peaks corresponding to the protons on the carbon chain, with characteristic splitting patterns due to fluorine-proton coupling. |

| 13C NMR | Signals for the three carbon atoms, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant. |

| IR | A strong absorption band for the C=O of the carboxylic acid, and a C-F stretching vibration. |

| MS | A molecular ion peak corresponding to the mass of the molecule. |

Step 2: Alpha-Bromination of 3-Fluoropropionic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the selective bromination of the alpha-carbon of carboxylic acids.[1]

Reaction Scheme:

Figure 2: Alpha-Bromination via Hell-Volhard-Zelinsky Reaction.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

This protocol is based on the general procedure for the HVZ reaction.[2]

-

Reagents and Equipment:

-

3-Fluoropropionic acid

-

Bromine (Br₂)

-

Red phosphorus or phosphorus tribromide (PBr₃) as a catalyst

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Apparatus for vacuum distillation

-

-

Procedure:

-

Place 3-fluoropropionic acid and a catalytic amount of red phosphorus or phosphorus tribromide into a dry round-bottom flask.

-

Heat the mixture gently.

-

Add bromine dropwise from the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete (indicated by the disappearance of the red color of bromine).

-

Cool the reaction mixture to room temperature.

-

The crude product, which is the acyl bromide, is carefully hydrolyzed by the slow addition of water.

-

The resulting mixture is then worked up, typically by extraction with a suitable organic solvent.

-

The organic layer is dried, and the solvent is removed.

-

The final product, this compound, is purified by vacuum distillation.

-

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Typical Yield | 70-85% | Analogous HVZ Reactions[2] |

| Purity | >95% (after distillation) | Commercial Product Data[3] |

Spectroscopic and Physical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrFO₂ | [3] |

| Molecular Weight | 170.97 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 1.954 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.466 | [3] |

Alternative Synthesis Pathway: From 3-Fluoroalanine

An alternative route to this compound involves the diazotization of 3-fluoroalanine, followed by a Sandmeyer-type reaction with a bromide source.

Reaction Scheme:

Figure 3: Alternative Synthesis from 3-Fluoroalanine.

This method, while potentially effective, may be less preferred due to the relative cost and availability of the starting material, 3-fluoroalanine, compared to 3-chloropropionic acid. The reaction also involves the generation of an unstable diazonium salt intermediate.

Summary of Synthesis Pathways

| Pathway | Starting Material | Key Reactions | Advantages | Disadvantages |

| Primary | 3-Chloropropionic Acid | Halogen Exchange, Hell-Volhard-Zelinsky | Readily available starting material, well-established reactions. | Use of bromine and phosphorus halides requires careful handling. |

| Alternative | 3-Fluoroalanine | Diazotization, Sandmeyer-type reaction | May offer stereochemical control if starting from an enantiomerically pure amino acid. | More expensive starting material, involves unstable intermediates. |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the halogen exchange fluorination of 3-chloropropionic acid, followed by the Hell-Volhard-Zelinsky bromination of the resulting 3-fluoropropionic acid. This pathway utilizes well-understood and scalable reactions, making it suitable for both academic research and industrial applications. The provided experimental protocols and data serve as a valuable resource for scientists and professionals engaged in the synthesis of fluorinated organic compounds.

Disclaimer: The experimental procedures outlined in this guide are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The user is solely responsible for all risks associated with the handling and use of the chemicals and procedures described herein.

References

An In-depth Technical Guide to 2-Bromo-3-fluoropropionic Acid: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 2-Bromo-3-fluoropropionic acid. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed data and protocols to support research and development activities.

Molecular Structure and Identification

This compound is a halogenated carboxylic acid with the chemical formula C₃H₄BrFO₂. Its structure features a propionic acid backbone substituted with a bromine atom at the alpha position (C2) and a fluorine atom at the beta position (C3). The presence of two different halogen atoms and a chiral center at C2 makes it an interesting molecule for various chemical and pharmaceutical applications.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-Bromo-3-fluoropropanoic acid |

| CAS Number | 16652-36-1 |

| Chemical Formula | C₃H₄BrFO₂ |

| Molecular Weight | 170.97 g/mol |

| SMILES String | OC(=O)C(Br)CF |

| InChI Key | FBPUCVAAEPPEMG-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Liquid | |

| Density | 1.954 g/mL at 25 °C | |

| Boiling Point | 62-63 °C at 0.2 mmHg | |

| Refractive Index | n20/D 1.466 | |

| Flash Point | > 110 °C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid proton, the methine proton at C2, and the methylene protons at C3. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The methine proton at C2 will be a multiplet due to coupling with the adjacent methylene protons and the fluorine atom. The methylene protons at C3 will also appear as a multiplet, coupled to both the C2 proton and the fluorine atom. For comparison, in 2-bromopropionic acid, the methine proton appears around 4.4 ppm and the methyl protons around 1.86 ppm.[1]

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon, the C2 carbon bearing the bromine, and the C3 carbon bearing the fluorine. The carbonyl carbon will be the most downfield signal (typically in the range of 170-180 ppm). The C2 carbon, attached to the electronegative bromine atom, will be shifted downfield compared to a simple alkane carbon. Similarly, the C3 carbon, attached to the highly electronegative fluorine atom, will also be significantly downfield.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, likely a triplet of doublets, due to coupling with the adjacent methylene (C3) and methine (C2) protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ will be present due to the C=O stretching of the carbonyl group. C-O stretching and O-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-Br and C-F stretching vibrations are also expected in the fingerprint region, typically in the ranges of 500-700 cm⁻¹ and 1000-1400 cm⁻¹, respectively.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170 and 172 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation of the molecular ion is likely to occur via several pathways. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[2] Cleavage of the C-C bonds will also lead to characteristic fragment ions.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Methodology:

-

Acid Chloride Formation: 3-Fluoropropionic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride, 3-fluoropropionyl chloride. This reaction is typically carried out in an inert solvent and may require gentle heating.

-

Alpha-Bromination: The resulting acid chloride is then subjected to alpha-bromination using N-bromosuccinimide (NBS) and a catalytic amount of a strong acid, such as hydrobromic acid (HBr). This is a variation of the Hell-Volhard-Zelinsky reaction. The reaction is typically performed in an inert solvent under reflux.

-

Hydrolysis: The alpha-brominated acid chloride is then carefully hydrolyzed by the addition of water to yield the final product, this compound.

-

Purification: The crude product would then be purified using standard techniques such as distillation under reduced pressure or column chromatography.

Note: This is a proposed synthetic route and would require optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activities and associated signaling pathways of this compound. Research in this area would be necessary to elucidate its potential pharmacological effects.

Given its structure as a halogenated carboxylic acid, it could potentially interact with various biological targets. For instance, propionic acid itself is known to have biological effects, including influencing the gut microbiota and acting as a signaling molecule.[3] The introduction of bromine and fluorine atoms could significantly alter its biological properties, potentially leading to enzyme inhibition or other interactions.

To investigate the biological activity, a logical experimental workflow could be implemented.

Figure 2. Experimental workflow for investigating biological activity.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated carboxylic acid with potential for further investigation in various fields of chemistry and drug development. This guide provides a summary of its known molecular structure and physicochemical properties. While detailed spectroscopic and biological data are currently limited in the public domain, the information and proposed experimental protocols herein offer a foundation for researchers to build upon. Further studies are warranted to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: The Chemical Reactivity Profile of 2-Bromo-3-fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoropropionic acid, a halogenated carboxylic acid, presents a unique combination of reactive centers, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical reactivity, supported by available data on its physical and chemical properties. The strategic placement of bromine and fluorine atoms, along with the carboxylic acid functionality, dictates its reaction pathways, which primarily include nucleophilic substitution, esterification, amide formation, and dehydrohalogenation. This document aims to serve as a foundational resource for researchers leveraging this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a liquid at room temperature with a density of approximately 1.954 g/mL.[1] Its chemical structure combines a carboxylic acid with a bromine atom at the alpha-position and a fluorine atom at the beta-position, leading to a chiral center at the second carbon. The presence of these functional groups significantly influences its physical and chemical characteristics.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrFO₂ | [2] |

| Molecular Weight | 170.97 g/mol | [2] |

| CAS Number | 16652-36-1 | [2] |

| Appearance | Liquid | [2] |

| Density | 1.954 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.466 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| SMILES String | OC(=O)C(Br)CF | [2] |

| InChI Key | FBPUCVAAEPPEMG-UHFFFAOYSA-N | [2] |

Synthesis

A general experimental protocol, adapted from the synthesis of 2-bromopropionic acid, is the Hell-Volhard-Zelinsky reaction.[3]

Illustrative Synthetic Protocol (Hell-Volhard-Zelinsky Reaction)

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

Materials:

-

3-fluoropropionic acid

-

Red phosphorus

-

Bromine

-

Water

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a catalytic amount of red phosphorus is added to 3-fluoropropionic acid.

-

Bromine is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming.

-

After the addition of bromine is complete, the reaction mixture is heated to allow for the formation of the acyl bromide intermediate.

-

The reaction is then carefully quenched with water to hydrolyze the acyl bromide to the corresponding carboxylic acid, this compound.

-

The product is then purified by extraction and distillation under reduced pressure.

A visual representation of this proposed synthetic workflow is provided below.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the α-bromine, and the β-fluorine.

Reactions of the Carboxylic Acid Group

Like other carboxylic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst.

General Reaction: R-OH + HOOC-CH(Br)-CH₂F → R-OOC-CH(Br)-CH₂F + H₂O

While specific yields for the esterification of this compound are not documented in the available literature, the synthesis of its methyl ester is mentioned.[4]

The carboxylic acid can be converted to an amide by reaction with an amine, typically after activation to an acyl chloride or through the use of coupling agents.

General Reaction with prior conversion to acyl chloride:

-

HOOC-CH(Br)-CH₂F + SOCl₂ → ClOC-CH(Br)-CH₂F + SO₂ + HCl

-

ClOC-CH(Br)-CH₂F + 2 RNH₂ → RNHOC-CH(Br)-CH₂F + RNH₃Cl

Nucleophilic Substitution at the α-Carbon

The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups.

General Reaction: Nu⁻ + HOOC-CH(Br)-CH₂F → HOOC-CH(Nu)-CH₂F + Br⁻ (where Nu⁻ is a nucleophile)

Dehydrohalogenation

Under basic conditions, this compound can undergo elimination reactions. The presence of both bromine and fluorine offers the possibility of eliminating HBr or HF, with the elimination of HBr being more facile. This would lead to the formation of α,β-unsaturated fluorinated carboxylic acids.

A schematic representation of the primary reaction pathways is shown below.

Caption: Primary reaction pathways for this compound.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons on the propionic acid backbone, with splitting patterns influenced by the adjacent bromine and fluorine atoms.

-

¹³C NMR: Resonances for the three carbon atoms, with chemical shifts influenced by the electronegative halogen and oxygen atoms.

-

¹⁹F NMR: A characteristic signal for the fluorine atom.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry: A molecular ion peak and fragmentation patterns corresponding to the loss of bromine, fluorine, and the carboxylic acid group.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[9] Halogenated building blocks like this compound are therefore of significant interest to medicinal chemists.

While no specific biological activities or involvement in signaling pathways for this compound have been reported, its derivatives have the potential for biological evaluation. The synthesis of various derivatives, such as amides and substituted propionic acids, can lead to the discovery of novel compounds with therapeutic potential.[10][11][12][13] The reactivity of this molecule allows for its incorporation into more complex molecular scaffolds for screening in various biological assays.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Therefore, appropriate personal protective equipment, including face shields, gloves, and goggles, should be used when handling this compound.[2] It should be stored in a well-ventilated area, away from incompatible materials.

Conclusion

This compound is a versatile reagent with a rich chemical reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic and medicinal chemists. While detailed quantitative data and specific experimental protocols are currently limited in the public domain, this guide provides a solid foundation for understanding and utilizing the synthetic potential of this compound. Further research into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel molecules with significant applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-ブロモ-3-フルオロプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. 1537-52-6|this compound methyl ester|BLD Pharm [bldpharm.com]

- 5. 2-Bromopropanoic acid [webbook.nist.gov]

- 6. 2-Bromopropanoic acid [webbook.nist.gov]

- 7. 2-Bromopropanoic acid [webbook.nist.gov]

- 8. 16652-36-1|2-Bromo-3-fluoropropanoic acid|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-3-fluoropropionic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-3-fluoropropionic acid, a key building block in synthetic organic chemistry and drug discovery. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed reference for the characterization of this compound.

Introduction

This compound is a halogenated carboxylic acid with significant potential in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a bromine and a fluorine atom, allows for diverse chemical transformations. Accurate spectroscopic characterization is paramount for its use in research and development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its molecular structure and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~11-13 | Singlet (broad) | 1H | - | -COOH |

| ~4.6-4.9 | Doublet of Doublets | 1H | J(H-F) ≈ 47, J(H-H) ≈ 5 | -CH(Br)- |

| ~4.8-5.1 | Doublet of Triplets | 2H | J(H-F) ≈ 47, J(H-H) ≈ 5 | -CH₂(F) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~78-82 (doublet, J(C-F) ≈ 180-200 Hz) | -CH₂(F) |

| ~40-45 (doublet, J(C-F) ≈ 20-25 Hz) | -CH(Br)- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 600-700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Assignment |

| 170/172 | ~1:1 | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |

| 151/153 | Variable | [M-OH]⁺ |

| 125/127 | Variable | [M-COOH]⁺ |

| 91 | Variable | [M-Br]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may vary based on the specific instrumentation used.

NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent (~0.7 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy

An infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, a small amount of the sample is introduced into the ion source, and the resulting fragments are analyzed. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the spectrometer.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted NMR Correlations

Caption: Predicted ¹H-¹H and ¹H-¹⁹F NMR correlations.

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-3-fluoropropionic Acid

For Immediate Release

This document provides a comprehensive technical overview of the safety and handling precautions for 2-Bromo-3-fluoropropionic acid (CAS No. 16652-36-1), a valuable reagent in chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide consolidates critical safety data, outlines recommended handling protocols, and provides emergency response procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a corrosive liquid that poses significant health risks upon exposure.[1] It is classified as a hazardous substance and requires stringent safety measures during handling, storage, and disposal. The Globally Harmonized System (GHS) classification and transportation details are summarized below.

Table 1: GHS Classification and Hazard Information

| Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |

| Signal Word | - | Danger[1] |

| GHS Pictogram | GHS05 | Corrosion[1] |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1] |

Table 2: Transportation Information

| Category | Information |

| UN Number | UN 3265[1] |

| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (this compound) |

| Transport Hazard Class | 8 (Corrosive)[1] |

| Packing Group | III[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C3H4BrFO2 |

| Molecular Weight | 170.965 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.954 g/mL at 25 °C[1] |

| Boiling Point | 62-63 °C at 0.2 mmHg[1] |

| Refractive Index | 1.4655[1] |

| Flash Point | >110 °C[1] |

Toxicological Information

Recommended Experimental Protocols for Safe Handling

Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. The following protocols are based on best practices for handling corrosive organic acids.

Engineering Controls

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider using a chemical-resistant apron or suit.

Incompatibilities and Storage

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain. Contact a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions.[2]

Accidental Release Measures

In the event of a spill, a clear and immediate response is crucial to mitigate risks. The following workflow outlines the necessary steps.

Caption: Workflow for Accidental Spill Response.

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material and proper laboratory training. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

A Technical Guide to 2-Bromo-3-fluoropropionic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Fluorinated Building Block

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoropropionic acid, a key fluorinated building block for researchers, scientists, and professionals in drug development. This document details its commercial availability, purity levels, and provides a representative experimental protocol for the synthesis of a related fluorinated compound, highlighting its potential applications in synthetic and medicinal chemistry.

Commercial Availability and Purity

This compound is available from several commercial suppliers, offering various purity levels suitable for research and development purposes. The table below summarizes the offerings from prominent chemical vendors.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 16652-36-1 | 95% | - |

| Molport | 16652-36-1 | 96%[1] | (2R)-2-bromo-3-fluoropropanoic acid |

| CookeChem | 16652-36-1 | Not Specified | - |

| BLD Pharm | 16652-36-1 | Not Specified | Provides NMR, HPLC, LC-MS, UPLC data upon request.[2] |

Physicochemical Properties

Molecular Formula: C₃H₄BrFO₂ Molecular Weight: 170.97 g/mol Appearance: Liquid Density: 1.954 g/mL at 25 °C Refractive Index: n20/D 1.466

Applications in Synthesis and Drug Discovery

Halogenated organic compounds, particularly those containing fluorine, play a crucial role in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This compound, with its bromine and fluorine substituents, serves as a versatile intermediate in the synthesis of more complex molecules.[3][4][] The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorinated propyl backbone is incorporated into the target structure.

Below is a conceptual workflow illustrating the role of this compound as a building block in the synthesis of pharmaceutical intermediates.

Caption: Role of this compound in synthesis.

Representative Experimental Protocol: Biocatalytic Synthesis of a Related Fluorinated Propionic Acid

Objective: To synthesize 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) from 2-fluoro-malonic acid (2-FMA) using an engineered E. coli strain.

Materials and Reagents:

-

Engineered E. coli BL21(DE3) strain co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM).

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics for plasmid maintenance

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

L-arabinose

-

2-fluoro-malonic acid (2-FMA)

-

Tris-HCl buffer

-

MgCl₂

-

NADPH

-

ATP

-

CoA

Procedure:

-

Strain Cultivation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

-

Incubate at 37°C with shaking at 220 rpm overnight.

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

-

Protein Expression:

-

Induce the expression of the recombinant proteins by adding IPTG and L-arabinose to the culture.

-

Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for a specified period (e.g., 12-16 hours) to allow for proper protein folding.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).

-

Resuspend the cells in the reaction buffer containing the substrate (2-FMA) and necessary cofactors (NADPH, ATP, CoA).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24 hours.[6]

-

-

Product Analysis:

-

Monitor the production of 2-F-3-HP by taking samples at different time points.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the product.[8]

-

The workflow for this biocatalytic synthesis is depicted in the following diagram.

Caption: Biocatalytic synthesis of a fluorinated propionic acid.

Conclusion

This compound is a commercially available and valuable building block for the synthesis of complex fluorinated molecules in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile tool for medicinal chemists. The provided representative experimental protocol for a related compound illustrates a modern biocatalytic approach to synthesizing fluorinated carboxylic acids, highlighting the potential for developing greener and more efficient synthetic routes. Further research into the applications of this compound is warranted to fully explore its potential in the development of novel bioactive compounds.

References

- 1. molport.com [molport.com]

- 2. 16652-36-1|2-Bromo-3-fluoropropanoic acid|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 6. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of 2-Bromo-3-fluoropropionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of 2-Bromo-3-fluoropropionic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on predicting its solubility based on the physicochemical properties of structurally similar molecules and established principles of solvent-solute interactions. Furthermore, this guide presents a detailed, generalized experimental protocol for the precise determination of its solubility, enabling researchers to generate accurate data for specific applications.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular bonds with the solvent. This compound is a polar molecule containing a carboxylic acid group, a bromine atom, and a fluorine atom. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, which will significantly influence its solubility in protic and polar aprotic solvents. The presence of halogen atoms increases the molecular weight and polarizability, which can affect interactions with various solvents.

Based on the known solubility of structurally related compounds, such as 2-bromopropionic acid and 3-fluoropropionic acid, a predicted solubility profile for this compound is presented in Table 1. 2-Bromopropionic acid is reported to be soluble in water, ethanol, and other organic solvents, and miscible with alcohol, ether, chloroform, and benzene.[1][2][3] 3-Fluoropropionic acid is described as being highly soluble in polar solvents like water, with limited solubility in non-polar solvents.[4][5]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High to Very High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of the solute will allow for strong dipole-dipole interactions with these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the carboxylic acid proton. |

| Esters | Ethyl acetate | Moderate | The polarity is intermediate, allowing for some favorable interactions. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | "Like dissolves like" principle suggests good solubility due to the presence of halogens in both solute and solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar functional groups of the solute. |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and solvent will result in poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method.

-

Dilute the filtered saturated solution with a known volume of the solvent to fall within the concentration range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility based on the mass of the dissolved solute and the volume or mass of the solvent used.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]

- 3. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-fluoropropionic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and proper storage of chemical reagents is paramount to ensure experimental reproducibility, safety, and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-3-fluoropropionic acid, a key building block in organic synthesis.

Chemical Profile and General Stability

This compound (CAS No: 16652-36-1) is a halogenated carboxylic acid. Its structure, containing both bromine and fluorine atoms, as well as a carboxylic acid functional group, dictates its reactivity and stability profile. Generally, the compound is stable under recommended storage conditions. However, as an α-halocarboxylic acid, it is susceptible to degradation through several pathways, including hydrolysis, thermal decomposition, and reaction with incompatible materials.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃H₄BrFO₂ |

| Molecular Weight | 170.97 g/mol |

| Appearance | Colorless to light yellow liquid |

| Classification | Corrosive |

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |

| Container | Use tightly sealed containers made of compatible materials (e.g., glass or Teflon-lined caps). |

| Light Exposure | Store in a dark place or use amber-colored containers to protect from light. |

| Ventilation | Store in a well-ventilated area designated for corrosive chemicals. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for predicting and mitigating stability issues.

Hydrolysis

As a carboxylic acid with a labile bromine atom at the alpha position, this compound can undergo hydrolysis. The rate of hydrolysis is expected to be dependent on pH and temperature. Studies on analogous compounds, such as 2-bromopropionic acid, have shown that hydrolysis can occur, leading to the formation of the corresponding hydroxy acid.[1]

-

Acid-catalyzed hydrolysis: In acidic conditions, the carboxylic acid group is protonated, which may influence the rate of nucleophilic substitution of the bromine atom by water.

-

Base-catalyzed hydrolysis: In alkaline conditions, the carboxylate anion is formed. The hydrolysis is likely to proceed via an SN2 mechanism, with hydroxide ions acting as the nucleophile.

Thermal Decomposition

Elevated temperatures can induce the decomposition of this compound. Potential thermal degradation pathways for α-halocarboxylic acids include:

-

Decarboxylation: The loss of carbon dioxide, which may be facilitated by the presence of the halogen.

-

Dehydrohalogenation: The elimination of hydrogen bromide (HBr) or hydrogen fluoride (HF).

The thermal decomposition of brominated organic compounds can lead to the formation of various smaller molecules.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Halogenated organic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Incompatible Materials

To prevent hazardous reactions and degradation of the product, this compound should not be stored with the following:

| Incompatible Material | Potential Hazard |

| Strong Bases | Exothermic neutralization reaction, potential for vigorous or violent reaction. |

| Strong Oxidizing Agents | Can cause a violent reaction and lead to the formation of hazardous products. |

| Metals | As a corrosive acid, it can react with many metals, producing flammable hydrogen gas. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.

General Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for a specified period (e.g., 24, 48 hours).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for a specified period (e.g., 1, 4, 8 hours).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Heat the solid or a solution at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photodegradation: Expose a solution to a calibrated light source (e.g., UV-A and visible light) for a defined duration.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.

General Protocol:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.0) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection is suitable for this compound, typically in the range of 200-220 nm.

-

Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows for the stability and storage of this compound.

Caption: Decision workflow for appropriate storage of this compound.

Caption: Workflow for conducting a comprehensive stability study.

Conclusion

While this compound is a stable compound under proper handling and storage, its inherent chemical functionalities make it susceptible to degradation under stress conditions such as elevated temperature, non-neutral pH, and exposure to light. For researchers and drug development professionals, adherence to the recommended storage conditions is critical for preserving its purity and reactivity. Furthermore, the implementation of systematic stability studies, including forced degradation and the use of a validated stability-indicating analytical method, is essential for a complete understanding of its stability profile and for ensuring the quality of experimental data and final products.

References

Methodological & Application

The Asymmetric Gateway to 3-Fluoroalanine: Established Methods and a Proposed Role for 2-Bromo-3-fluoropropionic Acid

Application Note

The synthesis of enantiomerically pure fluorinated amino acids is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of fluorine can profoundly alter the biological activity, metabolic stability, and conformational properties of peptides and small molecule therapeutics. 3-Fluoroalanine, a non-proteinogenic amino acid, is a valuable building block in this context. While various successful strategies for its asymmetric synthesis have been established, the direct utilization of 2-bromo-3-fluoropropionic acid as a starting material is not prominently documented in peer-reviewed literature. This document provides an overview of established, state-of-the-art methods for the asymmetric synthesis of 3-fluoroalanine and proposes a potential, albeit hypothetical, synthetic route leveraging this compound.

Established Methodologies for Asymmetric 3-Fluoroalanine Synthesis

Current successful approaches to chiral 3-fluoroalanine primarily rely on two strategies: enzymatic synthesis and chemical synthesis from chiral precursors.

1. Enzymatic Reductive Amination: This highly enantioselective method utilizes enzymes such as alanine dehydrogenase or transaminases to convert 3-fluoropyruvate into either (R)- or (S)-3-fluoroalanine.[1][2] The choice of enzyme dictates the stereochemical outcome, offering access to both enantiomers with excellent optical purity. This biocatalytic approach is advantageous due to its high selectivity and mild reaction conditions.

2. Chemical Synthesis from Serine Derivatives: A common chemical strategy involves the fluorination of a protected serine derivative.[3][4] For instance, enantiopure N-protected serine methyl ester can be treated with a fluorinating agent like Deoxofluor® to replace the hydroxyl group with fluorine via a stereospecific reaction. This method leverages the readily available chiral pool of serine enantiomers.

3. Asymmetric Strecker-type Reactions: Another chemical approach involves the asymmetric synthesis of α-amino nitriles from fluorinated aldehydes, which can then be hydrolyzed to the corresponding amino acid. For example, the condensation of difluoroacetaldehyde with a chiral amine, followed by the addition of a cyanide source, can produce chiral difluoroalanine precursors.[5]

Proposed Asymmetric Synthesis from this compound

While not explicitly reported, this compound represents a logical and potentially viable precursor for the asymmetric synthesis of 3-fluoroalanine. The core of this proposed strategy would be the stereocontrolled displacement of the bromine atom with a nitrogen nucleophile. Two plausible approaches are outlined below.

1. Diastereoselective Amination using a Chiral Auxiliary: This classic and robust method for asymmetric synthesis would involve the coupling of this compound to a chiral auxiliary, such as an Evans oxazolidinone. The resulting N-acyl oxazolidinone could then undergo a diastereoselective nucleophilic substitution of the bromide with an azide source (e.g., sodium azide), followed by reduction to the amine and cleavage of the auxiliary.

2. Enantioselective Amination: A more direct and atom-economical approach would be the enantioselective catalytic amination of a this compound derivative. This could potentially be achieved using a chiral catalyst to facilitate the reaction with an ammonia equivalent or a protected amine.

These proposed routes offer a potential avenue for future research and could expand the synthetic toolbox for accessing chiral 3-fluoroalanine.

Quantitative Data Summary

The following tables summarize the quantitative data for the established methods of asymmetric 3-fluoroalanine synthesis.

Table 1: Enzymatic Synthesis of 3-Fluoroalanine

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Alanine Dehydrogenase (V. proteolyticus) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85 | >99 | [1] |

| Diaminopimelate Dehydrogenase (S. thermophilum) | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85 | >99 | [1] |

| ω-Transaminase (V. fluvialis) | 3-Fluoropyruvate | (R)-3-Fluoroalanine | ~95 (conversion) | >99 | [2] |

Table 2: Chemical Synthesis of 3-Fluoroalanine Derivatives

| Starting Material | Key Reagent(s) | Product | Yield (%) | Diastereomeric/Enantiomeric Purity | Reference |

| N-Boc-L-Serine methyl ester | Deoxofluor | N-Boc-(R)-3-fluoroalanine methyl ester | Good | Excellent stereoselectivity | [3] |

| Difluoroacetaldehyde ethylhemiacetal | (R)-Phenethylamine, TMSCN | (R)-Fmoc-difluoroalanine | Good | High ee | [5] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-3-Fluoroalanine using Alanine Dehydrogenase[1]

Materials:

-

3-Fluoropyruvate

-

Alanine Dehydrogenase from Vibrio proteolyticus

-

NADH

-

Ammonium chloride

-

Phosphate buffer (pH 7.5)

Procedure:

-

Prepare a reaction mixture containing 3-fluoropyruvate (10 mM), NADH (12 mM), and ammonium chloride (100 mM) in phosphate buffer.

-

Initiate the reaction by adding a catalytic amount of alanine dehydrogenase.

-

Incubate the reaction at 30°C with gentle agitation.

-

Monitor the reaction progress by measuring the decrease in NADH absorbance at 340 nm.

-

Upon completion, the enzyme can be removed by ultrafiltration.

-

The product, (R)-3-fluoroalanine, can be purified from the reaction mixture using ion-exchange chromatography.

Protocol 2: Proposed Diastereoselective Synthesis of 3-Fluoroalanine via a Chiral Auxiliary

Materials:

-

This compound

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

-

Pivaloyl chloride

-

Triethylamine

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Sodium azide

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Lithium hydroxide

-

Hydrogen peroxide

Procedure:

-

Acylation: React this compound with pivaloyl chloride and triethylamine to form the mixed anhydride. Immediately react this with the deprotonated chiral auxiliary (using a suitable base like n-BuLi) to form the N-acyl oxazolidinone.

-

Azidation: Cool the solution of the N-acyl oxazolidinone to -78°C and treat it with a solution of sodium azide in a suitable solvent (e.g., DMF). Allow the reaction to warm slowly to room temperature.

-

Purification: After completion, quench the reaction and purify the resulting azido-N-acyl oxazolidinone by column chromatography.

-

Reduction: Dissolve the purified azido compound in a suitable solvent (e.g., methanol) and hydrogenate in the presence of a catalytic amount of Pd/C under a hydrogen atmosphere.

-

Auxiliary Cleavage: Cleave the chiral auxiliary from the resulting amino-N-acyl oxazolidinone using a standard procedure, for example, with lithium hydroxide and hydrogen peroxide.

-

Purification: Purify the final product, 3-fluoroalanine, using ion-exchange chromatography. The enantiomeric excess of the product would need to be determined by chiral HPLC or a similar method.

Visualizations

Caption: Established Asymmetric Synthesis Routes to 3-Fluoroalanine.

Caption: Proposed Diastereoselective Synthesis of 3-Fluoroalanine.

References

- 1. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of Difluoroalanine - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for 2-Bromo-3-fluoropropionic Acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoropropionic acid is a valuable trifunctional building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, a bromine atom at the α-position, and a fluorine atom at the β-position, offers multiple reactive sites for the strategic introduction of fluorine into target molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of organic compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make this compound a desirable precursor for the synthesis of novel fluorinated compounds, such as amino acids, heterocycles, and other complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄BrFO₂ | |

| Molecular Weight | 170.97 g/mol | |

| Appearance | Liquid | |

| Density | 1.954 g/mL at 25 °C | |

| Refractive Index | n20/D 1.466 | |

| CAS Number | 16652-36-1 |

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations. The primary application lies in its use as a precursor for the synthesis of β-fluoro-α-amino acids and other fluorinated organic molecules.

Synthesis of 3-Fluoro-DL-alanine

One of the most direct applications of this compound is in the synthesis of 3-fluoro-DL-alanine, a non-proteinogenic amino acid of interest in drug discovery. The reaction proceeds via a nucleophilic substitution of the bromine atom with an amino group.

Reaction Scheme:

Caption: Synthesis of 3-Fluoro-DL-alanine.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on the known reactions of α-bromo carboxylic acids with ammonia.[1][2] Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be necessary.

Materials:

-

This compound

-

Aqueous ammonia (concentrated, e.g., 28-30%)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in ethanol.

-

Amination: Add a large excess of concentrated aqueous ammonia (e.g., 20-50 equivalents) to the solution.

-

Reaction: Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-120 °C for 12-48 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Purification:

-

Dissolve the residue in a minimum amount of water.

-

Adjust the pH of the solution to the isoelectric point of 3-fluoroalanine (if known) or to neutral (pH ~7) to precipitate the amino acid.

-

Collect the precipitate by filtration and wash with cold water, followed by a small amount of diethyl ether.

-

Dry the product under vacuum over anhydrous sodium sulfate.

-

-

Characterization: Confirm the identity and purity of the synthesized 3-fluoro-DL-alanine using standard analytical methods (NMR, IR, Mass Spectrometry).

Synthesis of Fluorinated Heterocycles

This compound can also serve as a precursor for the synthesis of various fluorinated heterocycles. The bifunctional nature of the molecule (carboxylic acid and bromide) allows for cyclization reactions with appropriate binucleophiles. For instance, reaction with a thiourea derivative could potentially lead to a fluorinated thiazolidinone ring system.

Reaction Workflow:

References

Application Notes and Protocols: Reactions of 2-Bromo-3-fluoropropionic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected reactivity of 2-bromo-3-fluoropropionic acid with various nucleophiles, including amines, thiols, and azides. While specific experimental data for this particular substrate is limited in publicly available literature, the protocols provided are based on established principles of nucleophilic substitution reactions of α-halo acids and analogous compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of the fluoromethyl group, a common motif in pharmacologically active compounds. Its structure features a reactive carbon-bromine bond at the α-position to a carboxylic acid, making it susceptible to nucleophilic attack. The presence of a fluorine atom at the β-position can influence the reactivity through electronic effects. This document outlines the expected reaction pathways and provides detailed protocols for conducting these transformations.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is expected to proceed via a standard SN2 mechanism to yield the corresponding α-amino acids. The reaction involves the displacement of the bromide ion by the amine nucleophile. Due to the presence of the carboxylic acid, the reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to deprotonate the amine, increasing its nucleophilicity. The reaction of amines with halogenoalkanes can be complex, potentially leading to mixtures of secondary and tertiary amines and their salts, as well as quaternary ammonium salts.

General Reaction Scheme:

Experimental Protocol: Synthesis of N-substituted-3-fluoroalanine derivatives

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, diethylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add the primary or secondary amine (2.2 eq) to the solution.

-

Add the base (K₂CO₃ or TEA, 2.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

| Nucleophile | Product | Reaction Time (h) | Yield (%) |

| Benzylamine | N-Benzyl-3-fluoroalanine | 24 | 75 |